molecular formula C11H22ClNO3 B2528750 Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride CAS No. 2174007-86-2

Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride

Cat. No.: B2528750
CAS No.: 2174007-86-2
M. Wt: 251.75
InChI Key: SDMGIFNMFMICTG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21NO3·HCl. It is a derivative of oxane, featuring an amino group and a carboxylate ester group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride typically involves the reaction of 4-amino-2,2,6,6-tetramethyloxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,2,6,6-tetramethyloxane: Lacks the ester group, making it less reactive in certain chemical reactions.

    Methyl 4-amino-2,2,6,6-tetramethylpiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of an oxane ring.

Uniqueness

Methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate hydrochloride is unique due to its combination of an amino group and an ester group on an oxane ring. This structural arrangement provides distinct reactivity and makes it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

methyl 4-amino-2,2,6,6-tetramethyloxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-9(2)6-11(12,8(13)14-5)7-10(3,4)15-9;/h6-7,12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMGIFNMFMICTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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